8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an allylthio group, a benzyl group, and a dimethylated purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with an allylthio group, followed by benzylation and methylation under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group or to modify the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the benzyl group.
Scientific Research Applications
8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 8-(methylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(ethylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(propylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-(allylthio)-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of the allylthio and benzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O2S/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
InChI Key |
BQTPEDQVQCBFQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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